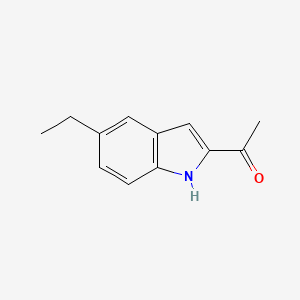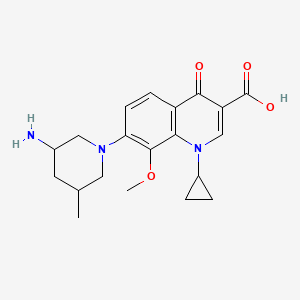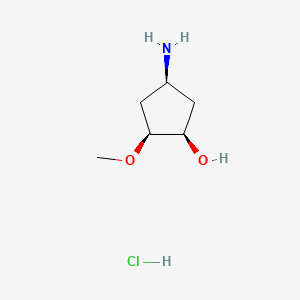![molecular formula C6H16N4 B13889606 2-[3-(Dimethylamino)propyl]guanidine CAS No. 44956-39-0](/img/structure/B13889606.png)
2-[3-(Dimethylamino)propyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Dimethylamino)propyl]guanidine is an organic compound with the molecular formula C6H15N3 It is a derivative of guanidine, characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to the guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)propyl]guanidine typically involves the reaction of 3-(dimethylamino)propylamine with a guanidine precursor. One common method is the guanylation reaction, where the amine reacts with an activated guanidine precursor under mild conditions. For example, the reaction can be carried out using thiourea derivatives as guanidylating agents in the presence of coupling reagents or metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed in industrial settings .
化学反応の分析
Types of Reactions
2-[3-(Dimethylamino)propyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives .
科学的研究の応用
2-[3-(Dimethylamino)propyl]guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in studies involving protein modification and DNA interactions.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-[3-(Dimethylamino)propyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. For example, it may enhance the release of acetylcholine following a nerve impulse, affecting muscle cell membrane depolarization and repolarization .
類似化合物との比較
Similar Compounds
- N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)
- 2-(Dimethylamino)ethyl methacrylate (DMAEMA)
Uniqueness
2-[3-(Dimethylamino)propyl]guanidine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it valuable in research and industrial applications .
特性
CAS番号 |
44956-39-0 |
|---|---|
分子式 |
C6H16N4 |
分子量 |
144.22 g/mol |
IUPAC名 |
2-[3-(dimethylamino)propyl]guanidine |
InChI |
InChI=1S/C6H16N4/c1-10(2)5-3-4-9-6(7)8/h3-5H2,1-2H3,(H4,7,8,9) |
InChIキー |
CPVHXMXPICPCIC-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol](/img/structure/B13889524.png)


![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)



![3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one](/img/structure/B13889569.png)

![[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13889577.png)


![tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane](/img/structure/B13889592.png)

